molecular formula C21H19N5O6S2 B11707860 8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B11707860
M. Wt: 501.5 g/mol
InChI Key: CQNYNTMPIVJGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the hydroxy and nitrophenyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL: A related compound with similar structural features.

    4-NITROPHENYL METHYL PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE: Another compound with a similar core structure but different functional groups.

Uniqueness

8-HYDROXY-7-({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL}(4-NITROPHENYL)METHYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N5O6S2

Molecular Weight

501.5 g/mol

IUPAC Name

8-hydroxy-7-[(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)-(4-nitrophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C21H19N5O6S2/c27-16-14(18(29)24-7-1-9-33-20(24)22-16)13(11-3-5-12(6-4-11)26(31)32)15-17(28)23-21-25(19(15)30)8-2-10-34-21/h3-6,13,27-28H,1-2,7-10H2

InChI Key

CQNYNTMPIVJGLA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N=C5N(C4=O)CCCS5)O

Origin of Product

United States

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